1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c21-14(18-11-1-2-11)10-6-20(7-10)13-5-12(16-8-17-13)19-4-3-15-9-19/h3-5,8-11H,1-2,6-7H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETFULYZDVTSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, pharmacological properties, and relevant research findings.
Chemical Structure
The compound has a complex structure characterized by the following components:
- Imidazole ring : A five-membered ring containing nitrogen, contributing to its biological activity.
- Pyrimidine moiety : A six-membered ring with two nitrogen atoms that enhances the compound's interaction with biological targets.
- Cyclopropyl group : This unique structure may influence the compound's pharmacokinetic properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets in cellular pathways. Research indicates that it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling and proliferation.
Pharmacological Properties
- Antitumor Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds in this class have demonstrated IC50 values in the nanomolar range against human glioma xenografts, indicating potent antitumor properties .
- Selectivity : The compound shows selectivity towards specific receptors, which is critical for minimizing side effects. For example, it has been noted for its affinity towards peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders .
- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic profiles, including good absorption and distribution characteristics in vivo. This is essential for ensuring effective therapeutic concentrations at the target sites .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that the compound can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. This makes it a potential candidate for cancer therapeutics, particularly in targeting specific cancer types where the HGF/c-Met signaling pathway is implicated .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes involved in disease pathways. Specifically, it has shown promise as a c-Met inhibitor, which is crucial in the treatment of cancers associated with aberrant HGF/c-Met signaling. The structure-activity relationship studies suggest that modifications to the imidazole and pyrimidine components can enhance its inhibitory effects .
Antimicrobial Properties
Preliminary studies have suggested that this compound may possess antimicrobial activity. Its interaction with bacterial enzymes could lead to the development of new antibiotics, particularly against resistant strains. The exact mechanisms remain under investigation, but initial results are promising .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-ethylthiourea Derivatives
Key Compounds : Compounds 10 and 11 (Figure 15 in ) share the pyrimidinylimidazole core but replace the azetidine-carboxamide group with a thiourea moiety.
- Activity: The thiourea derivatives exhibit dual functionality: Strong AChE inhibition (IC₅₀ values in the nanomolar range). Metal-chelating capacity (e.g., Cu²⁺, Fe³⁺), reducing reactive oxygen species (ROS) and Aβ aggregation .
- Structural Impact : The thiourea group enhances metal-binding affinity but may introduce metabolic instability due to sulfur’s susceptibility to oxidation.
Comparison with Target Compound :
Replacing thiourea with a carboxamide group (as in the target compound) likely reduces metal-chelating capacity but improves metabolic stability and solubility. The cyclopropylazetidine substituent may enhance blood-brain barrier (BBB) penetration compared to ethylthiourea derivatives .
N-Oxide Derivatives ()
Key Compound: 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea N-oxide.
- Structural Features : This compound shares a pyrimidine core but incorporates a dichloro-dimethoxyphenyl group and an ethylpiperazine-linked aniline substituent.
- The dichloro-dimethoxyphenyl moiety may enhance selectivity for kinase targets (common in oncology) rather than neurodegenerative pathways .
Data Table: Comparative Analysis
Research Findings and Implications
- Target Compound Advantages :
- Limitations: Reduced metal-chelating capacity may weaken anti-oxidative effects in neurodegenerative models. No direct evidence of Aβ aggregation inhibition yet (unlike thiourea derivatives) .
Q & A
Q. What are the key structural features of this compound, and how do they influence its bioactivity?
The compound contains three critical moieties: (1) an azetidine ring contributing to conformational rigidity, (2) a pyrimidine-imidazole core enabling π-π stacking with biological targets, and (3) a cyclopropylcarboxamide group enhancing lipophilicity and metabolic stability. The imidazole’s nitrogen atoms facilitate hydrogen bonding with kinase ATP-binding pockets, while the azetidine’s strain enhances binding affinity. Structural analogs with fluorinated aryl groups (e.g., in ) show improved target selectivity due to electronic effects .
Q. What synthetic routes are commonly employed for this compound?
Synthesis involves multi-step protocols:
- Step 1 : Formation of the azetidine ring via cyclization of 3-azetidinecarboxylic acid derivatives.
- Step 2 : Coupling of the pyrimidine-imidazole core using Suzuki-Miyaura cross-coupling (e.g., Pd-catalyzed reaction with boronic esters).
- Step 3 : Functionalization with the cyclopropylcarboxamide group via amide bond formation (EDCI/HOBt activation). Yields (~35–50%) depend on solvent polarity (DMF/THF) and temperature optimization (60–80°C) .
Q. Which characterization techniques are critical for confirming its structure and purity?
- NMR : and NMR confirm regiochemistry (e.g., pyrimidine C-6 substitution at δ 8.6–9.2 ppm).
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for CHNO: 308.1352).
- HPLC : Purity >95% using C18 columns (ACN/water gradient, UV detection at 254 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
- Substituent variation : Replace cyclopropyl with fluorinated aryl groups (e.g., 2-fluorophenyl in ) to enhance target binding via hydrophobic interactions.
- Scaffold hopping : Introduce a triazole () or oxadiazole () to improve metabolic stability.
- Assays : Test modified analogs in kinase inhibition assays (e.g., EGFR, BRAF) and measure IC shifts using fluorescence polarization .
Q. How to resolve contradictions in reported biological activity (e.g., anticancer vs. neuroprotective effects)?
- Target profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions (e.g., sodium channels in vs. AChE in ).
- Cell-line specificity : Compare activity in MCF-7 (breast cancer) vs. SH-SY5Y (neuroblastoma) models under standardized hypoxia conditions (5% O) .
Q. What strategies improve pharmacokinetics, particularly blood-brain barrier (BBB) penetration?
- Prodrug design : Convert the carboxamide to ester derivatives (e.g., pivaloyloxymethyl) to enhance lipophilicity.
- Co-solvents : Use PEG-400/Cremophor EL formulations to increase solubility (>2 mg/mL in PBS, pH 7.4).
- In vivo validation : Measure brain/plasma ratios in murine models via LC-MS/MS after IV administration .
Q. How to validate in vitro findings in vivo while addressing species-specific metabolic differences?
- Metabolite ID : Perform microsomal stability assays (human vs. murine liver microsomes) with LC-HRMS to identify glucuronidation hotspots.
- Xenograft models : Use NSG mice implanted with patient-derived xenografts (PDX) and monitor tumor volume via caliper measurements (dosing: 10 mg/kg, QD, 21 days) .
Q. What computational methods predict binding modes with ambiguous targets?
- Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB: 4HJO for EGFR) to prioritize residues (e.g., Lys721 for H-bonding).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .
Q. How to assess stability under physiological conditions?
- Forced degradation : Expose to 0.1 M HCl (gastric pH), 0.1 M NaOH (intestinal pH), and UV light (ICH Q1B guidelines).
- Analytical monitoring : Track degradation products (e.g., imidazole ring oxidation) via UPLC-PDA at 220 nm. Stable formulations require lyophilization with trehalose (5% w/v) .
Q. What methodologies identify degradation products and their toxicity?
- LC-QTOF-MS : Fragment ions (m/z 150–400) matched against spectral libraries (e.g., NIST) to identify hydrolyzed azetidine intermediates.
- AMES test : Screen degradation products for mutagenicity at 5 µg/plate with S. typhimurium TA98/TA100 strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
